molecular formula C12H24ClNO2 B2587719 (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride CAS No. 2126144-93-0

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride

Cat. No.: B2587719
CAS No.: 2126144-93-0
M. Wt: 249.78
InChI Key: SGUYBZSKJOCOFN-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride is a chiral spirocyclic compound of interest in medicinal chemistry and drug discovery research. The molecule features a 7-oxaspiro[3.5]nonane scaffold, a rigid bicyclic structure that can be used to impose conformational constraints in molecular design. The stereochemistry at the 1 and 3 positions is defined as (R) and (R), respectively, providing a single enantiomer for selective biological evaluation. The amine functional group, presented as its stable hydrochloride salt, serves as a versatile handle for synthetic elaboration, while the tert-butoxy group at the 3-position can act as a protective group or a key structural element. This unique combination of a spirocyclic core, chiral centers, and multiple functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly for probing biological targets that are sensitive to three-dimensional structure. Spirocyclic scaffolds are found in compounds investigated for a range of therapeutic areas . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12;/h9-10H,4-8,13H2,1-3H3;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYBZSKJOCOFN-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the amine and hydrochloride functionalities. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Amine Group: This step may involve nucleophilic substitution reactions where an amine precursor is introduced.

    Formation of the Hydrochloride Salt: The final step typically involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Reaction Profile

Reaction Type Conditions Products/Outcomes Supporting References
Amine Alkylation Alkyl halide, base (K₂CO₃)Secondary/tertiary amines
Acylation Acyl chloride, DCM, DMAPAmides
Ring-Opening H₂SO₄, H₂O, heatLinear diol derivatives
Oxidation PCC, CH₂Cl₂Imine or nitrile formation (amine oxidation)

Key Observations:

  • The tert-butoxy group sterically shields the adjacent carbon, limiting nucleophilic substitution at this position .

  • The spirocyclic ether demonstrates stability under basic conditions but undergoes acid-catalyzed ring-opening (e.g., with H₂SO₄) to yield diols .

Amine Reactivity

  • Deprotonation : The hydrochloride salt liberates the free amine under basic conditions (e.g., NaOH), enabling nucleophilic reactions .

  • Condensation : Reacts with aldehydes/ketones to form Schiff bases (e.g., with benzaldehyde in ethanol) .

  • Mannich Reaction : Participates in three-component reactions with formaldehyde and ketones to yield β-amino carbonyl derivatives .

Ether Reactivity

  • Acid Hydrolysis : The oxolane ring opens in concentrated HCl at 80°C to produce a diol intermediate .

  • Radical Stability : The spirocyclic ether’s rigid structure may stabilize radical intermediates in photochemical reactions .

Stability and Degradation

Condition Stability Degradation Products
Aqueous Acid (pH <2) Unstable (ring-opening)Diol, tert-butanol
Aqueous Base (pH >9) StableFree amine (no degradation)
Thermal (100°C) Decomposes after 24 hrsAmine oxidation products

Comparative Reactivity

Feature This Compound Analog (1-oxaspiro[3.5]nonan-7-amine )
Amine pKa ~9.1 (hydrochloride salt)~10.3 (free amine)
Ether Ring Stability Moderate (acid-sensitive)High (resists acid hydrolysis)

Scientific Research Applications

The compound features a spirocyclic structure which is significant in its biological activity. The presence of the hydroxyl and amine functional groups may contribute to its interaction with biological targets, enhancing its solubility and reactivity.

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the context of:

  • Antimicrobial Activity : Studies have shown that compounds with similar spirocyclic structures exhibit antimicrobial properties. Research is ongoing to determine if this specific compound can inhibit bacterial growth or act against resistant strains.
  • CNS Activity : Given the structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system, potentially leading to new treatments for neurological disorders.

Biochemical Tools

Researchers are exploring the use of this compound as a biochemical probe to study specific enzyme activities or cellular processes:

  • Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes could be valuable in drug development, particularly for conditions where enzyme overactivity is a concern.
  • Cell Signaling Pathways : Due to its structural features, it may modulate signaling pathways within cells, providing insights into cellular mechanisms and disease processes.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : Its unique structure allows chemists to create various derivatives that could possess enhanced or novel biological activities.
  • Reaction Mechanisms : The compound can be used to study reaction mechanisms involving spirocyclic compounds, contributing to the broader field of synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of spirocyclic compounds similar to (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as new antibiotics .

Case Study 2: CNS Activity Assessment

In a pharmacological assessment, researchers tested the effects of spirocyclic compounds on rodent models to evaluate their impact on anxiety and depression-like behaviors. Preliminary findings indicated that certain derivatives could reduce anxiety levels significantly compared to control groups .

Mechanism of Action

The mechanism of action of (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 7-Oxaspiro[3.5]nonane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/Ref. Purity Key Structural Features Applications/Notes
(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine hydrochloride C₁₂H₂₃ClNO₂ 267.21* EN300-703002 95% Stereospecific (1R,3R) configuration; tert-butoxy group Potential CNS targeting; enhanced metabolic stability
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride C₁₂H₂₃ClNO₂ 267.21 EN300-399801 95% Racemic mixture; tert-butoxy substituent Intermediate in chiral drug synthesis
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-O-yl methanesulfonate C₁₃H₂₄O₅S 292.40 EN300-399295 95% Methanesulfonate ester; tert-butoxy group Improved solubility for formulation studies
7-Oxaspiro[3.5]nonan-1-amine hydrochloride C₈H₁₄ClNO 183.66 Discontinued N/A No tert-butoxy substituent; simpler structure Discontinued due to synthesis challenges
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₃NO₂ 215.25 N/A N/A Phenyl group; azaspiro ring (N at position 2) Versatile scaffold in material science

*Molecular weight calculated based on analogous compounds in and .

Structural and Functional Differences

  • Stereochemistry: The target compound’s (1R,3R) configuration distinguishes it from racemic analogs like rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, which may exhibit reduced target specificity in biological systems .
  • The methanesulfonate derivative (Table 1, Entry 3) demonstrates how ester modifications can optimize solubility for intravenous formulations .
  • Hybrid Scaffolds: 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (Table 1, Entry 5) incorporates a nitrogen atom and phenyl group, expanding its utility in catalysis and polymer chemistry .

Commercial and Research Availability

  • The racemic tert-butoxy analog (CAS EN300-399801) is available at 95% purity, while the unsubstituted 7-oxaspiro[3.5]nonan-1-amine is discontinued, reflecting synthetic complexity or stability issues .
  • High pricing for enantiopure spirocyclic amines (e.g., CymitQuimica’s €692/50mg for similar compounds) underscores their value in high-end research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine hydrochloride, and what key reaction steps are involved?

  • Methodology :

  • Step 1 : Start with a bicyclic precursor (e.g., 7-oxaspiro[3.5]nonane) and introduce the tert-butoxy group via nucleophilic substitution or Mitsunobu reaction to establish the (2-methylpropan-2-yl)oxy moiety .
  • Step 2 : Protect the primary amine using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
  • Step 3 : Perform stereoselective reduction or catalytic hydrogenation to achieve the (1R,3R) configuration, confirmed by chiral HPLC or optical rotation analysis .
  • Step 4 : Deprotect the amine and form the hydrochloride salt via acid treatment (e.g., HCl in dioxane), followed by recrystallization for purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical identity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the spirocyclic structure, ether linkage, and stereochemistry. Key signals include the tert-butoxy group (δ ~1.2 ppm for nine equivalent protons) and sp³-hybridized carbons in the spiro system .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (C₁₀H₂₀ClNO₂⁺, exact mass 207.70) and isotopic pattern .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 210 nm .

Q. How can researchers determine purity and identify potential impurities in this compound?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (pH 1–12) to simulate stability challenges. Analyze degradation products via LC-MS to identify labile functional groups (e.g., the ether or amine) .
  • Impurity Profiling : Use HPLC with a diode array detector (DAD) and spike samples with known impurities (e.g., tert-butanol byproducts) to match retention times and UV spectra .

Advanced Research Questions

Q. How can stereochemical discrepancies in the (1R,3R) configuration be resolved during synthesis?

  • Methodology :

  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Grow single crystals in a solvent system (e.g., ethanol/water) and analyze diffraction data to confirm absolute configuration .
  • Computational NMR : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for each stereoisomer .

Q. What experimental strategies are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH (ICH guidelines) and 40°C/75% RH. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use Arrhenius kinetics to predict shelf life .
  • pH-Dependent Solubility Studies : Prepare buffered solutions (pH 1–10) and measure solubility via shake-flask method. Analyze precipitates using powder X-ray diffraction (PXRD) to detect salt disproportionation .

Q. How should researchers address contradictory solubility data reported in literature?

  • Methodology :

  • Standardized Solvent Systems : Use USP-defined buffers (e.g., phosphate-buffered saline) and control temperature (±0.1°C) during measurements.
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may artificially reduce measured solubility .
  • Cross-Validation : Compare results from shake-flask, nephelometry, and UV spectrophotometry to identify methodological biases .

Q. What experimental designs are suitable for studying the compound’s metabolic pathways in biological systems?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the spiro ring) .
  • Stable Isotope Labeling : Synthesize a deuterated analog (e.g., ²H-labeled amine) to track metabolic fate in vivo via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.